2-Chloro-N,N-diethylethylamine-d4 Hydrochloride
CAS No.: 1219805-94-3
Cat. No.: VC0041084
Molecular Formula: C6H15Cl2N
Molecular Weight: 176.117
* For research use only. Not for human or veterinary use.

CAS No. | 1219805-94-3 |
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Molecular Formula | C6H15Cl2N |
Molecular Weight | 176.117 |
IUPAC Name | 2-chloro-1,1,2,2-tetradeuterio-N,N-diethylethanamine;hydrochloride |
Standard InChI | InChI=1S/C6H14ClN.ClH/c1-3-8(4-2)6-5-7;/h3-6H2,1-2H3;1H/i5D2,6D2; |
Standard InChI Key | RAGSWDIQBBZLLL-NXMSQKFDSA-N |
SMILES | CCN(CC)CCCl.Cl |
2-Chloro-N,N-diethylethylamine-d4 Hydrochloride is a stable isotope-labeled compound used primarily in scientific research. It is particularly valued for its role as an internal standard in analytical techniques such as mass spectrometry (MS) and liquid chromatography-mass spectrometry (LC-MS). The "d4" in its name indicates that four hydrogen atoms have been replaced with deuterium atoms, which allows for differentiation between the analyte and the internal standard in mass spectrometry due to the slight mass difference .
Applications in Research
2-Chloro-N,N-diethylethylamine-d4 Hydrochloride is utilized in several key areas of research:
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Doping Control Analysis: It serves as an internal standard to detect and quantify performance-enhancing drugs in biological samples, ensuring fair competition and protecting athlete health .
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Pharmaceutical Development: It aids in tracking drug candidates during pre-clinical and clinical trials, providing insights into pharmacokinetics and pharmacodynamics.
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Metabolism and Toxicity Studies: By monitoring metabolites, researchers can understand how compounds are processed in the body and identify potential harmful effects.
Synthesis and Chemical Reactivity
The synthesis of 2-Chloro-N,N-diethylethylamine-d4 Hydrochloride typically involves the chlorination of N,N-diethylethylamine using deuterated reagents. Common chlorinating agents include thionyl chloride or phosphorus trichloride, followed by purification steps like recrystallization or chromatography.
Chemical Reactivity
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Nucleophilic Substitution: The chloro group can participate in nucleophilic substitution reactions, forming amine derivatives significant in synthetic organic chemistry.
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Hydrolysis: It can undergo hydrolysis to form N,N-diethylethylamine and hydrochloric acid.
Biological Activity
Research indicates that 2-Chloro-N,N-diethylethylamine-d4 Hydrochloride exhibits biological activity against certain microorganisms, such as algae species like Anabaena variabilis, Chlorella pyrenoidosa, and Scenedesmus acuminatus. This suggests potential applications in environmental science and biocontrol.
Safety Considerations
Due to the lack of specific data, handling 2-Chloro-N,N-diethylethylamine-d4 Hydrochloride requires caution, assuming similar hazards as its unlabeled counterpart, which is classified as toxic and corrosive.
Comparison with Related Compounds
Compound Name | Structure Type | Unique Features |
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2-Chloro-N,N-diethylethylamine-d4 Hydrochloride | Aliphatic amine | Contains deuterium atoms for isotopic studies |
2-Chloro-N,N-diethylethanamine Hydrochloride | Aliphatic amine | Non-deuterated version; used in pharmacology |
2-Chloro-N,N-dimethylethanamine Hydrochloride | Aliphatic amine | Dimethyl substitution leads to different biological activity |
N,N-Diethyl-3-chloropropanamine | Aliphatic amine | Different alkyl chain; potential for varied reactivity |
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